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The Synthesis of Peramivir: A Technical Guide

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Compound of Interest			
Compound Name:	Peramivir		
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Peramivir, a potent antiviral agent, is a neuraminidase inhibitor used in the treatment of influenza. Its synthesis is a multi-step process involving the construction of a highly functionalized cyclopentane core. This technical guide provides an in-depth overview of a key synthetic route to **Peramivir**, detailing the experimental protocols for each step and summarizing the quantitative data. The process begins with the readily available starting material, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam.

Core Synthetic Pathway

The synthesis of **Peramivir** from Vince lactam can be accomplished through an eight-step process. This pathway involves key transformations including the opening of the bicyclic lactam, protection of the resulting amino group, a 1,3-dipolar cycloaddition to build the core carbocyclic ring system with the desired stereochemistry, reductive cleavage of the resulting isoxazolidine ring, acetylation of a newly formed amino group, guanidinylation, and final deprotection and hydrolysis steps to yield the active pharmaceutical ingredient.[1] A notable total yield of up to 52.7% has been reported for this process, with individual step yields ranging from 80-95%.[1]

Diagram of the Core Synthetic Pathway





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Caption: Overall synthetic scheme for **Peramivir** starting from Vince Lactam.

Experimental Protocols and Intermediates

The following sections provide detailed methodologies for the key steps in the synthesis of **Peramivir**.

Step 1: Ring Opening of Vince Lactam

- Reaction: Vince lactam is treated with anhydrous methanol and dry hydrogen chloride gas to induce ring opening and esterification, yielding Methyl (±)-cis-4-aminocyclopent-2-ene-1carboxylate hydrochloride.
- Protocol: Vince lactam is dissolved in anhydrous methanol. Dry HCl gas is bubbled through
 the solution at room temperature for 2 hours. The mixture is then heated to 45°C and stirred
 for 1 hour. After the reaction is complete, the solvent is concentrated, and the product is
 crystallized, filtered, and dried to afford a white solid.[1]

Step 2: Protection of the Amino Group

- Reaction: The amino group of the cyclopentene intermediate is protected with a tertbutoxycarbonyl (Boc) group.
- Protocol: A mixture of Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, sodium bicarbonate (NaHCO3), and di-tert-butyl dicarbonate (Boc2O) in dichloromethane is stirred at room temperature for 3 hours. The organic layer is then washed with water and saturated brine, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is evaporated to give an oily product. Recrystallization from a mixture of n-hexane and ethyl acetate yields Methyl (±)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate as white crystals.[1] This intermediate is a crucial chiral building block for the subsequent steps.
 [2]

Step 3: Preparation of 2-Ethylbutyraldehyde Oxime

Reaction: 2-Ethylbutyraldehyde is converted to its corresponding oxime.



• Protocol: Hydroxylamine hydrochloride and potassium carbonate are dissolved in water. An ethanol solution of 2-ethylbutyraldehyde is slowly added dropwise under an ice bath. The mixture is then stirred at room temperature for 2 hours. After dilution with ice water, the product is extracted with diethyl ether. The organic phase is washed with water and saturated brine, dried over anhydrous Na2SO4, and concentrated to give 2-ethyl-butyraldehyde oxime as a colorless oil.

Step 4: 1,3-Dipolar Cycloaddition

- Reaction: The core cyclopentane ring with the desired stereochemistry is constructed via a 1,3-dipolar cycloaddition reaction between the N-Boc protected cyclopentene intermediate and the in situ generated nitrile oxide from 2-ethylbutyraldehyde oxime.
- Protocol: A catalytic amount of activated sodium hypochlorite is employed for this reaction, leading to yields of 61-68%. The reaction is performed under base catalysis.

Step 5: Reductive Ring Cleavage of the Isoxazolidine

- Reaction: The isoxazolidine ring of the cycloadduct is reductively cleaved to unmask a hydroxyl group and an amino group.
- Protocol: The isoxazolidine intermediate is dissolved in a mixed solvent of tetrahydrofuran
 (THF) and methanol. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is
 hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After
 filtration to remove the catalyst, the filtrate is concentrated to give the product. An alternative
 reducing agent, a combination of sodium borohydride (NaBH4) and nickel(II) chloride
 (NiCl2), has also been reported for this transformation.

Step 6: Acetylation of the Amino Group

- Reaction: The newly formed primary amino group is acetylated.
- Protocol: The product from the previous step is dissolved in dichloromethane, and anhydrous
 acetic anhydride is added. The reaction mixture is stirred at room temperature for 16 hours.
 Water is then added, and the organic layer is separated. The aqueous phase is extracted
 multiple times with dichloromethane. The combined organic phases are washed with water



and saturated brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure to yield the acetylated product as a white solid.

Step 7: Guanidinylation

- Reaction: The guanidinium group, a key functionality for the antiviral activity of **Peramivir**, is introduced.
- Protocol: The Boc-protected amino group of the acetylated intermediate is first deprotected.
 The resulting free amine is then reacted with N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of mercuric chloride in dimethylformamide (DMF) at room temperature for 20 hours. The product is purified by column chromatography.

Step 8: Final Hydrolysis and Deprotection

- Reaction: The methyl ester is hydrolyzed to the carboxylic acid, and the Boc protecting groups on the guanidinyl moiety are removed.
- Protocol: The protected guanidinylated intermediate is dissolved in a 1:1 mixture of THF and ethanol, and a 1M sodium hydroxide solution is slowly added. The reaction is stirred at room temperature for 4 hours. The organic solvent is then removed under reduced pressure. The resulting crude product is then treated with trifluoroacetic acid and triethylsilane in dichloromethane at room temperature for 24 hours to remove the Boc protecting groups. The final product, Peramivir, is obtained as a white crystalline solid after recrystallization from a methanol/water mixture.

Quantitative Data Summary

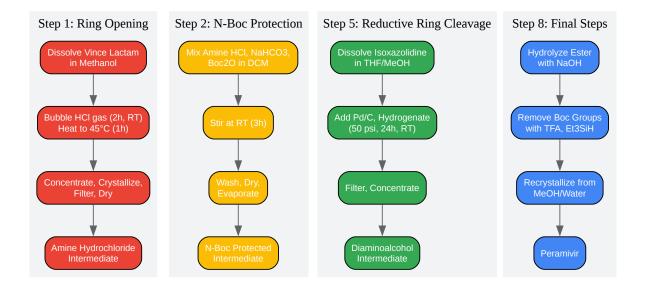


Step	Reaction	Starting Material	Key Reagents	Product	Yield	Referenc e
1	Ring Opening & Esterificati on	Vince Lactam	HCl, Methanol	Methyl (±)- cis-4- aminocyclo pent-2- ene-1- carboxylate hydrochlori de	High	
2	N-Boc Protection	Amine Hydrochlori de	Boc2O, NaHCO3	Methyl (±)- cis-4-(tert- butoxycarb onylamino) cyclopent- 2-ene-1- carboxylate	High	
3	Oxime Formation	2- Ethylbutyra Idehyde	NH2OH·H CI, K2CO3	2- Ethylbutyra Idehyde oxime	High	
4	1,3-Dipolar Cycloadditi on	Protected Cyclopente ne & Oxime	NaOCI (cat.)	Isoxazolidi ne Intermediat e	61-68%	
5	Reductive Ring Cleavage	Isoxazolidi ne Intermediat e	Pd/C, H2	Diaminoalc ohol Intermediat e	High	_
6	Acetylation	Diaminoalc ohol Intermediat e	Acetic Anhydride	Acetylated Intermediat e	High	-



7	Guanidinyl ation	Deprotecte d Amine	N,N'- bis(Boc)-S- methylisoth iourea, HgCl2	Protected Guanidinyl ated Intermediat e	-
8	Hydrolysis & Deprotectio n	Protected Guanidinyl ated Intermediat e	NaOH; TFA, Et3SiH	Peramivir	High
Overall	Total Synthesis	Vince Lactam	Peramivir	up to 52.7%	

Experimental Workflow Diagram



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Caption: Workflow for key experimental stages in the synthesis of **Peramivir**.

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References

- 1. CN100432047C Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
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